N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrroloquinazoline core, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring and the pyrroloquinazoline core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It may be used in biological studies to investigate its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Temozolomide: A compound with a similar core structure used in cancer treatment.
Acetanilide: Contains an amide group and is used in various chemical applications.
Cuminaldehyde: Features an aldehyde group and is used in flavoring and fragrance industries.
Uniqueness
N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its diverse range of applications and potential for further research.
Properties
Molecular Formula |
C19H21N5O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C19H21N5O3S/c1-3-4-9-14-21-22-18(28-14)20-17(27)19-11-10-15(25)24(19)13-8-6-5-7-12(13)16(26)23(19)2/h5-8H,3-4,9-11H2,1-2H3,(H,20,22,27) |
InChI Key |
NBOPKNGEMNBBSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.